molecular formula C16H18N4O3S B2635768 1-(4-methoxybenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea CAS No. 1797366-71-2

1-(4-methoxybenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea

Cat. No. B2635768
CAS RN: 1797366-71-2
M. Wt: 346.41
InChI Key: CEFWLRGRMQWLLU-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications

Glycogen Synthase Kinase 3β Inhibition

A derivative of the mentioned compound, identified in research as a potential inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), demonstrates the compound's relevance in the modulation of cellular functions and potential therapeutic applications for diseases where GSK-3β plays a critical role. This inhibition mechanism is critical for understanding the compound's applications in neurodegenerative diseases and cancer (Lough et al., 2010).

Radiolabeling for PET Studies

Another study focused on radiolabeling the compound with carbon-11 for positron emission tomography (PET) studies, specifically targeting glycogen synthase kinase-3beta (GSK-3β). Although the attempt to use it for cerebral PET studies was unsuccessful due to poor brain penetration, this research underscores the compound's potential in diagnostic imaging and the investigation of its biological roles in vivo (Vasdev et al., 2005).

Synthesis for Pharmacokinetic Studies

Further research has been conducted on the synthesis of a deuterium-labeled version of this compound, aiming to use it as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetic studies. This highlights its utility in drug development and understanding its behavior in biological systems (Liang et al., 2020).

Radiosynthesis for GSK-3 Inhibition Study

Another study involved the radiosynthesis of the compound for investigating its inhibition of GSK-3, a key enzyme in cellular signaling pathways. Despite findings suggesting the compound is not as potent as previously claimed, this research provides insight into its chemical behavior and potential therapeutic applications (Hicks et al., 2012).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-23-11-6-4-10(5-7-11)9-18-15(22)20-16-19-12-3-2-8-17-14(21)13(12)24-16/h4-7H,2-3,8-9H2,1H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFWLRGRMQWLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC3=C(S2)C(=O)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea

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